molecular formula C₁₂H₂₀O B155542 Cyclopentanone, 2-heptylidene- CAS No. 39189-74-7

Cyclopentanone, 2-heptylidene-

Cat. No. B155542
CAS RN: 39189-74-7
M. Wt: 180.29 g/mol
InChI Key: PBNMXJOZTAVFCR-UHFFFAOYSA-N
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Description

“Cyclopentanone, 2-heptylidene-” is an organic compound with the molecular formula C12H20O . It is a derivative of cyclopentanone, which is a cyclic ketone .


Synthesis Analysis

The synthesis of “Cyclopentanone, 2-heptylidene-” involves a reaction between cyclopentanone and n-heptaldehyde in the presence of a sodium hydroxide catalyst and a phase transfer catalyst . The reaction takes place for 8 to 10 hours at a temperature between 50 to 80°C. The pH value is adjusted to be 6 to 7, and methylbenzene is added. The mixture is then stirred at 100 to 120°C until no more water is generated. The final product is obtained through washing and drying .


Molecular Structure Analysis

The molecular structure of “Cyclopentanone, 2-heptylidene-” consists of a cyclopentanone core with a heptylidene group attached .


Chemical Reactions Analysis

The synthesis of “Cyclopentanone, 2-heptylidene-” involves a mixed aldol condensation reaction . This type of reaction is characterized by the formation of a carbon-carbon bond between two carbonyl compounds, in this case, cyclopentanone and n-heptaldehyde .

Scientific Research Applications

Fragrance Applications

  • Fragrance Ingredient Safety : Cyclopentanone derivatives, including 2-heptylcyclopentanone, have been extensively reviewed for their safety as fragrance ingredients. These reviews cover toxicology, dermatology, physical properties, and their effects on skin and mucous membranes (Scognamiglio et al., 2012).

Pharmacological Research

  • Anti-Inflammatory and Cytotoxic Activities : Studies on 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides have shown significant anti-inflammatory and analgesic activities, with minimal cytotoxicity. This highlights the potential for medical applications of cyclopentanone derivatives (Haitao Chen et al., 1996).

Photopolymerization and Two-Photon Absorption

  • Photopolymerization Sensitizing Efficiency : Certain asymmetrical benzylidene cyclopentanone dyes, derived from cyclopentanone, exhibit significant two-photon absorption properties and high efficiency in photopolymerization, making them valuable in polymer science (Jie Wu et al., 2008).

Chemical Synthesis

  • Synthesis of Cyclopentanoid Compounds : Cyclopentanone derivatives are used in synthesizing tricyclic compounds, which have various applications in organic chemistry (E. Amari et al., 1985).

Geochemical Research

  • Geochemical Analysis of Shales : Cyclopentanone and its derivatives have been identified as major products in the pyrolysis of organic-rich shales, providing insights into geochemical processes (Chunqing Jiang et al., 2018).

Polymer Degradation

  • Polymer Degradation Studies : The effects of cyclopentanone derivatives on the thermal and UV-initiated degradation of polypropylene have been studied, contributing to the understanding of polymer stability (J. Rychlý et al., 2014).

Mosquito Attraction Research

  • Mosquito Attractant Effectiveness : Research comparing cyclopentanone to CO2 as a mosquito attractant revealed that cyclopentanone is less effective in the field for mosquito surveillance (Philippe-Janon et al., 2015).

Liquid Crystalline Polymers

  • Development of Liquid Crystalline Polymers : Cyclopentanone has been used in synthesizing poly(arylidene-ether)s, which exhibit liquid crystalline properties, relevant in material science (K. Aly & A. Hammam, 2000).

Synthesis of Bioactive Compounds

  • Synthesis of Anti-Inflammatory and Anti-Tumor Agents : Compounds like 2-(3,5-dimethoxybenzylidene)-cyclopentanone have been synthesized and studied for their potential anti-inflammatory and anti-tumor activities (Ao Gui-zhen, 2010).

  • Development of Nonlinear Optical Materials : Bis-chalcone derivatives of cyclopentanone have been studied for their second- and third-order nonlinear optical properties, important in optical technologies (M. S. Kiran et al., 2014).

Safety And Hazards

While specific safety and hazard information for “Cyclopentanone, 2-heptylidene-” is not available, it’s important to handle all chemicals with care. Always use proper personal protective equipment and follow safety protocols when handling chemicals .

properties

IUPAC Name

2-heptylidenecyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNMXJOZTAVFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanone, 2-heptylidene-

CAS RN

39189-74-7
Record name 2-Heptylidenecyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39189-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanone, 2-heptylidene-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-heptylidenecyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.381
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyheptyl)cyclopentanone (70 g) synthesized in Reference Example 3, oxalic acid (0.7 g) and toluene (140 ml), and the whole was refluxed to allow dehydration to proceed. The formed water was removed and the reaction was continued until water was not formed any more (about 2.5 hours). The reaction mixture was washed with water and the layers were separated from each other. Further, the resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 55 g of 2-heptylidenecyclopentanone (boiling point: 56° C./400 Pa; GC purity: 98.5%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentanone, 2-heptylidene-
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Cyclopentanone, 2-heptylidene-
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Cyclopentanone, 2-heptylidene-

Citations

For This Compound
2
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of 2-heptylidenecyclopentan-1-one when used as a fragrance ingredient is presented. 2-Heptylidenecyclopentan-1-one is a member of the …
Number of citations: 8 www.sciencedirect.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The cyclopentanone and cyclopentenone group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, calculated …
Number of citations: 59 www.sciencedirect.com

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